molecular formula C18H15BrN4OS B14976635 3-[(4-Bromophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Bromophenoxy)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14976635
M. Wt: 415.3 g/mol
InChI Key: GQYAPLZLNBSWGS-UHFFFAOYSA-N
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Description

3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a thiadiazole precursor. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazolothiadiazole ring .

Chemical Reactions Analysis

3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H15BrN4OS

Molecular Weight

415.3 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15BrN4OS/c19-14-7-9-15(10-8-14)24-12-16-20-21-18-23(16)22-17(25-18)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2

InChI Key

GQYAPLZLNBSWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Br

Origin of Product

United States

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